molecular formula C17H14N2O6 B5680683 6,7-dimethoxy-2-(2-methyl-3-nitrophenyl)-4H-3,1-benzoxazin-4-one

6,7-dimethoxy-2-(2-methyl-3-nitrophenyl)-4H-3,1-benzoxazin-4-one

Cat. No.: B5680683
M. Wt: 342.30 g/mol
InChI Key: VJVHBMWKJRYJTF-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-2-(2-methyl-3-nitrophenyl)-4H-3,1-benzoxazin-4-one is a complex organic compound with a unique structure that includes methoxy groups, a nitrophenyl group, and a benzoxazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-2-(2-methyl-3-nitrophenyl)-4H-3,1-benzoxazin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoxazinone Core: The initial step involves the formation of the benzoxazinone core through a cyclization reaction. This can be achieved by reacting an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of Methoxy Groups: The methoxy groups at positions 6 and 7 can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

    Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nitration reaction, where the benzoxazinone core is treated with a nitrating agent such as nitric acid or a mixture of nitric and sulfuric acids.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-2-(2-methyl-3-nitrophenyl)-4H-3,1-benzoxazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halides or amines in the presence of a suitable catalyst or under reflux conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

6,7-Dimethoxy-2-(2-methyl-3-nitrophenyl)-4H-3,1-benzoxazin-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-2-(2-methyl-3-nitrophenyl)-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its nitrophenyl group may interact with cellular proteins, affecting their function and leading to antimicrobial or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one: Lacks the nitro group, which may result in different biological activities.

    6,7-Dimethoxy-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one: Similar structure but with the nitro group in a different position, potentially leading to different reactivity and biological effects.

    6,7-Dimethoxy-2-(2-methyl-4-nitrophenyl)-4H-3,1-benzoxazin-4-one: Similar structure but with the nitro group in a different position, affecting its chemical and biological properties.

Uniqueness

The uniqueness of 6,7-dimethoxy-2-(2-methyl-3-nitrophenyl)-4H-3,1-benzoxazin-4-one lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activities compared to its analogs

Properties

IUPAC Name

6,7-dimethoxy-2-(2-methyl-3-nitrophenyl)-3,1-benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O6/c1-9-10(5-4-6-13(9)19(21)22)16-18-12-8-15(24-3)14(23-2)7-11(12)17(20)25-16/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJVHBMWKJRYJTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C2=NC3=CC(=C(C=C3C(=O)O2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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